molecular formula C11H11NO2 B1605278 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione CAS No. 5488-36-8

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione

Cat. No.: B1605278
CAS No.: 5488-36-8
M. Wt: 189.21 g/mol
InChI Key: VSRVOIDBBCKMTM-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is a heterocyclic compound with a unique structure that includes a fused isoquinoline ring system. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors, such as adrenoceptors

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione . These factors could include the presence of other molecules, the pH of the environment, temperature, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione typically involves cyclization reactions. One common method includes the cyclization of N-(2-alkynyl)aryl benzamides under gold(I)-catalyzed conditions. This method yields the desired isoquinolinedione through a 6-exo-dig cyclization pathway, providing good chemical yields under mild reaction conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the gold(I)-catalyzed cyclization method suggests its potential for industrial applications. The mild reaction conditions and good yields make it a viable option for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted isoquinolinediones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

IUPAC Name

4,4-dimethylisoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2)8-6-4-3-5-7(8)9(13)12-10(11)14/h3-6H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRVOIDBBCKMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203369
Record name 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5488-36-8
Record name 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5488-36-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYL-1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZF5LQ3WQT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 18.7 g. (0.085 mol) 6-amino-3,3-dimethyl-5-nitroindolin-2-one in 200 ml. methanol is hydrogenated at 40° C. in the presence of 1.9 g. of 10% Pd/C. The catalyst is filtered off with suction, the filtrate is evaporated and the residue is crystallised from ethanol. Yield: 15.6 g. (96% of theory); m.p. 245°-247° C.
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0.085 mol
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Synthesis routes and methods II

Procedure details

The compound (6.0 g) obtained in step (b) just above was dissolved in a mixed solvent (acetonitrile:water 4:1) (40 ml). Diammonium cerium nitrate (26.6 g) was added to the solution. The mixture was stirred at room temperature for 3 hr. The reaction solution was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:2) to give 4,4-dimethyl-4H-isoquinoline-1,3-dione (10.9 g).
Name
compound
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6 g
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reactant
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0 (± 1) mol
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Diammonium cerium nitrate
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26.6 g
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Synthesis routes and methods III

Procedure details

The compound (6.0 g) obtained in step (b) just above was dissolved in a mixed solvent (acetonitrile:water=4:1) (40 ml). Diammonium cerium nitrate (26.6 g) was added to the solution. The mixture was stirred at room temperature for 3 hr. The reaction solution was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:2) to give 4,4-dimethyl-4H-isoquinoline-1,3-dione (10.9 g).
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6 g
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0 (± 1) mol
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0 (± 1) mol
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solvent
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Diammonium cerium nitrate
Quantity
26.6 g
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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